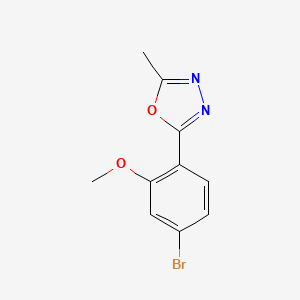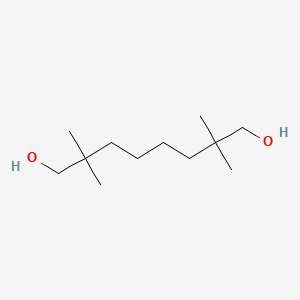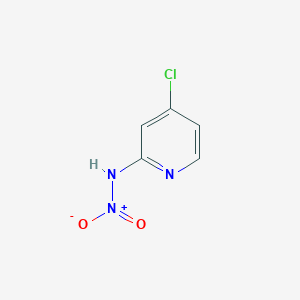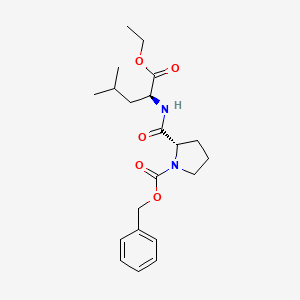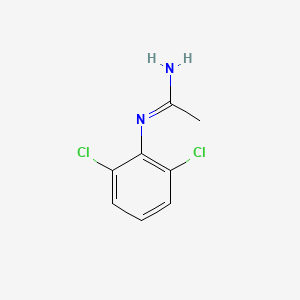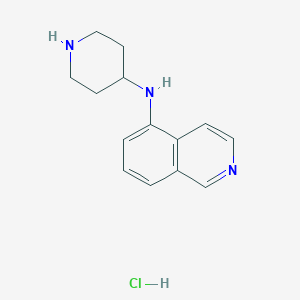
N-(PIPERIDIN-4-YL)ISOQUINOLIN-5-AMINE HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(PIPERIDIN-4-YL)ISOQUINOLIN-5-AMINE HYDROCHLORIDE is a chemical compound that features a piperidine ring and an isoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and isoquinoline structures makes it a versatile molecule for various applications in scientific research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(PIPERIDIN-4-YL)ISOQUINOLIN-5-AMINE HYDROCHLORIDE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reductive amination of a suitable aldehyde or ketone with an amine, followed by reduction of the resulting imine.
Isoquinoline Synthesis: The isoquinoline moiety can be synthesized via the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling Reaction: The piperidine and isoquinoline fragments are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(PIPERIDIN-4-YL)ISOQUINOLIN-5-AMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of the piperidine or isoquinoline rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(PIPERIDIN-4-YL)ISOQUINOLIN-5-AMINE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(PIPERIDIN-4-YL)ISOQUINOLIN-5-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(PIPERIDIN-4-YL)BENZAMIDE: Shares the piperidine ring but has a benzamide moiety instead of isoquinoline.
N-(PIPERIDIN-4-YL)PYRIDINE: Contains a pyridine ring instead of isoquinoline.
N-(PIPERIDIN-4-YL)QUINOLINE: Features a quinoline ring, similar to isoquinoline but with different nitrogen positioning.
Uniqueness
N-(PIPERIDIN-4-YL)ISOQUINOLIN-5-AMINE HYDROCHLORIDE
Properties
CAS No. |
651307-06-1 |
|---|---|
Molecular Formula |
C14H18ClN3 |
Molecular Weight |
263.76 g/mol |
IUPAC Name |
N-piperidin-4-ylisoquinolin-5-amine;hydrochloride |
InChI |
InChI=1S/C14H17N3.ClH/c1-2-11-10-16-9-6-13(11)14(3-1)17-12-4-7-15-8-5-12;/h1-3,6,9-10,12,15,17H,4-5,7-8H2;1H |
InChI Key |
CNZBCDPEUXNXMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC2=CC=CC3=C2C=CN=C3.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,4-Dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B8703404.png)
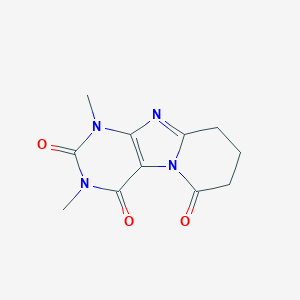

![3,3-Diethyl-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde](/img/structure/B8703432.png)
![N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B8703442.png)
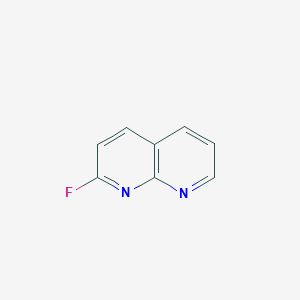
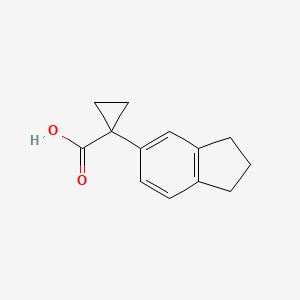
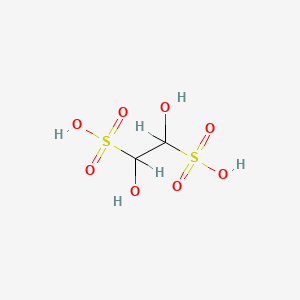
![(RS)-6-Carboxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B8703467.png)
